3-Bromo-2-oxobornane-8-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-oxobornane-8-sulphonic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. It is a sulfonic acid derivative of bornane, a bicyclic organic compound. The molecular formula of this compound is C10H15BrO4S, and it has a molecular weight of 311.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-oxobornane-8-sulphonic acid typically involves the bromination of bornane derivatives followed by sulfonation. One common method includes the bromination of camphor to form 3-bromocamphor, which is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-oxobornane-8-sulphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different brominated or sulfonated compounds.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various brominated and sulfonated derivatives, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-oxobornane-8-sulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is being conducted on its potential therapeutic uses, including its role as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-oxobornane-8-sulphonic acid involves its interaction with specific molecular targets and pathways. It can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and as a reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromocamphor: A brominated derivative of camphor, similar in structure but lacks the sulfonic acid group.
Camphorsulfonic acid: A sulfonic acid derivative of camphor, similar but without the bromine atom.
Bornanesulfonic acid: Another sulfonic acid derivative of bornane, differing in the position of the sulfonic acid group
Uniqueness
3-Bromo-2-oxobornane-8-sulphonic acid is unique due to the presence of both bromine and sulfonic acid functional groups on the bornane skeleton. This combination imparts distinct chemical reactivity and properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
5344-58-1 |
---|---|
Molekularformel |
C10H15BrO4S |
Molekulargewicht |
311.19 g/mol |
IUPAC-Name |
[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10?/m1/s1 |
InChI-Schlüssel |
MFEDKMBNKNOUPA-MZIHZIJQSA-N |
SMILES |
CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)CS(=O)(=O)O)[C@@H](C2=O)Br |
Kanonische SMILES |
CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |
Key on ui other cas no. |
63808-77-5 5344-58-1 14575-84-9 |
Piktogramme |
Irritant |
Synonyme |
(+)-α-Bromocamphor-π-sulfonic Acid; (+)-α-Bromo-camphor-π-sulfonic Acid; R-(+)-3-Bromocamphor-8-sulfonic Acid; d-α-Bromocamphor-π-sulfonate; (1S,2S,4R,7R)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.